
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. It was first synthesized in the 1970s and has been used for various scientific research purposes since then. TFMPP is known to have psychoactive effects on the human body, but it is not intended for human consumption.
Wissenschaftliche Forschungsanwendungen
Drug Development
The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs. Therefore, “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one” could potentially be used in the development of new drugs .
Anticancer Research
Compounds similar to “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one” have been reported to have anticancer properties . This suggests that this compound could potentially be used in anticancer research.
Antioxidant Research
In addition to their anticancer properties, similar compounds have also been reported to have antioxidant properties . This indicates that “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one” could be used in antioxidant research.
Organic Photovoltaics
The compound has been used in the synthesis of low band gap D–A structured conjugated polymers, which are used in organic photovoltaics . These polymers have been designed and synthesized via a Stille coupling reaction .
Biocatalysis
The compound could potentially be used in biocatalysis. Hydrophilic solvents, which could include “4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one”, are capable of inducing changes in the secondary and tertiary structure of enzymes .
Synthesis of Other Compounds
The compound has been used in the synthesis of other compounds. For example, it has been used in the reaction with 4-methylbenzoate to give an intermediate compound .
Eigenschaften
IUPAC Name |
4-phenyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c22-21(23,24)18-11-9-17(10-12-18)19-15-25(13-14-27-19)20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,19H,4,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJVELOXHFYQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

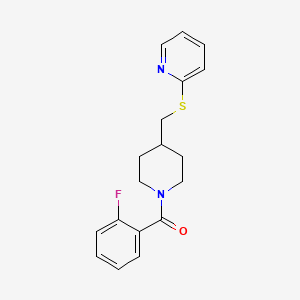
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2676590.png)
![1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2676593.png)
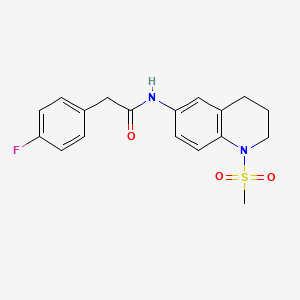

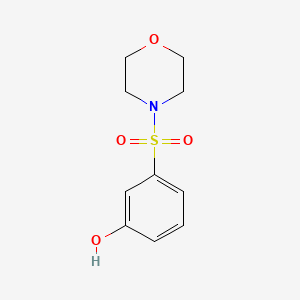
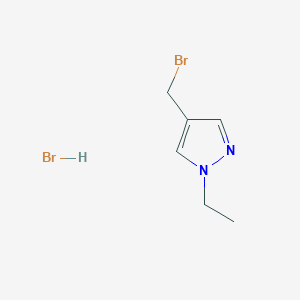

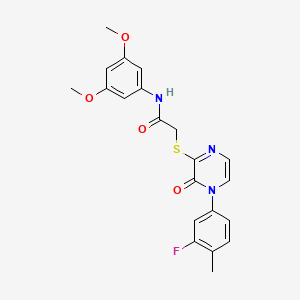
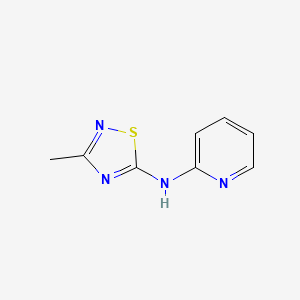
![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)
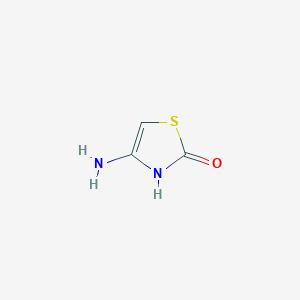
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2676610.png)
![2-Bromo-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B2676611.png)